molecular formula C12H21Br B8530139 12-Bromo-dodec-1-yne

12-Bromo-dodec-1-yne

Cat. No. B8530139
M. Wt: 245.20 g/mol
InChI Key: BEYCZAHIYMYDHY-UHFFFAOYSA-N
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Patent
US08518473B2

Procedure details

A 100 mL round-bottom dry flask was purged with Argon gas. Anhydrous DMF (20 mL) and 1,10-dibromdecane (7.5 g, 25 mmol) were mixed and stirred with a stir bar. Sodium acetylide (7.4 g, 18% wt in xylene) was added slowly. The mixture was stirred at 70° C. overnight. The reaction was quenched with DI water (40 ml). The solution was extracted with CH2Cl2 (3×50 mL), re-extracted with DI water (2×50 mL), dried with sodium sulfate overnight, and filtered. After the removal of the solvent by rotoevaporation, 12-bromo-dodec-1-yne (6.5 g) was obtained. The resultant product was added to triethyl phosphate (10.9 ml, 62.5 mmol) and stirred for 24 h at 150° C. After cooling to room temperature, the excess amount of triethyl phosphate was removed under vacuum. A light yellow liquid was obtained (1 g, 20%).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][Br:12].[C-:13]#[C-:14].[Na+].[Na+]>CN(C=O)C>[Br:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:13]#[CH:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
[C-]#[C-].[Na+].[Na+]
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
BrCCCCCCCCCCBr
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirred with a stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL round-bottom dry flask was purged with Argon gas
STIRRING
Type
STIRRING
Details
The mixture was stirred at 70° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with DI water (40 ml)
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with CH2Cl2 (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
re-extracted with DI water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After the removal of the solvent by rotoevaporation

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCCCCCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 106%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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